Cas no 866136-15-4 (1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone)
1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone
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1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P161600-25mg |
1-Phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P161600-50mg |
1-Phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | 50mg |
$ 380.00 | 2022-06-03 | ||
| Key Organics Ltd | 8H-351S-1MG |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 8H-351S-5MG |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 8H-351S-10MG |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 8H-351S-0.5G |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 8H-351S-1G |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 8H-351S-5G |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 8H-351S-10G |
1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone] |
866136-15-4 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| abcr | AB581911-500mg |
1-Phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone]; . |
866136-15-4 | 500mg |
€678.60 | 2024-07-20 |
1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone
Introduction to 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone (CAS No. 866136-15-4)
1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone, with the CAS number 866136-15-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a phenyl group, a piperidine ring, and a hydrazone moiety. These structural features contribute to its potential therapeutic applications and make it an interesting subject for further investigation.
The chemical structure of 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone is composed of a central propanedione core flanked by a phenyl group and a piperidine ring. The hydrazone functionality, derived from the reaction of the propanedione with 2,4-dichloroaniline, adds another layer of complexity and reactivity to the molecule. This combination of functional groups suggests that the compound may exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Recent studies have highlighted the potential of 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone has also been investigated for its potential as an anti-cancer agent. A study published in the Cancer Research journal demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
The neuroprotective effects of 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone have also been explored in preclinical studies. Research conducted at the University of California has shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration in models of Alzheimer's disease. The neuroprotective activity is thought to be mediated by its ability to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS).
The pharmacokinetic properties of 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone have been evaluated in several animal models. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. However, further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.
In terms of safety and toxicity, preliminary studies have indicated that 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone is well-tolerated at therapeutic doses. However, more comprehensive toxicological evaluations are required to fully assess its safety profile before it can be advanced to clinical trials.
The synthesis of 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone involves several steps that require careful optimization to ensure high yield and purity. The key intermediates include 1-phenylpropanedione and 3-piperidinopropanaldehyde, which are reacted with 2,4-dichloroaniline under controlled conditions to form the final product. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve the efficiency and scalability of the synthesis process.
The potential applications of 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone extend beyond its therapeutic uses. It has also been explored as a building block for the synthesis of more complex molecules with diverse biological activities. For example, researchers at Harvard University have used this compound as a starting material to develop novel inhibitors of protein kinases involved in cancer progression.
In conclusion, 1-Phenyl-3-piperidino-1,2-propanedione 2-N-(2,4-dichlorophenyl)hydrazone (CAS No. 866136-15-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
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